(R)-Methyl 3-Aminopentanoate Hydrochloride Salt is a chiral compound classified as an amino acid derivative. It is recognized for its significance in pharmaceutical applications, particularly in the synthesis of various bioactive molecules. This compound is a hydrochloride salt of (R)-methyl 3-aminopentanoate, which is characterized by its specific stereochemistry that influences its biological activity.
This compound can be synthesized from readily available starting materials in organic chemistry. The synthesis often involves the use of chiral catalysts or reagents to ensure the production of the desired enantiomer.
(R)-Methyl 3-Aminopentanoate Hydrochloride Salt falls under the category of amino acid derivatives and is classified as a hydrochloride salt. It is primarily used in medicinal chemistry and biochemistry due to its potential as a building block for more complex molecules.
The synthesis of (R)-Methyl 3-Aminopentanoate Hydrochloride Salt typically involves several key steps:
The synthetic route may vary based on the availability of starting materials and desired scale. Techniques such as high-performance liquid chromatography (HPLC) are often used to purify the product and confirm its enantiomeric purity.
The molecular structure of (R)-Methyl 3-Aminopentanoate Hydrochloride Salt can be represented as follows:
The compound features a central carbon chain with an amino group and a methyl ester functional group, contributing to its properties and reactivity.
The three-dimensional structure can be visualized using computational chemistry software, which allows for analysis of steric interactions and potential binding sites for biological activity.
(R)-Methyl 3-Aminopentanoate Hydrochloride Salt can participate in various chemical reactions:
Understanding these reactions requires knowledge of reaction mechanisms, including nucleophilic attacks and electrophilic additions, which are fundamental in organic synthesis.
The mechanism of action for (R)-Methyl 3-Aminopentanoate Hydrochloride Salt largely depends on its biological targets. As an amino acid derivative, it may interact with various enzymes or receptors in biological systems, influencing metabolic pathways.
Studies have shown that compounds with similar structures can act as precursors for neurotransmitters or modulate receptor activity, contributing to their pharmacological effects.
Relevant data regarding these properties can be obtained from material safety data sheets (MSDS) or chemical databases.
(R)-Methyl 3-Aminopentanoate Hydrochloride Salt has several scientific uses:
This compound's versatility makes it valuable in both research and industrial applications, highlighting its importance in advancing pharmaceutical sciences.
(R)-Methyl 3-aminopentanoate hydrochloride salt represents a critical chiral β-amino ester scaffold used in complex pharmaceutical synthesis. Contemporary asymmetric methodologies prioritize enantiocontrol during C–C bond formation at the β-position:
Isothiourea/Brønsted Acid Cooperative Catalysis: A breakthrough strategy employs benzotetramisole hydrochloride (BTM·HCl) to generate C(1)-ammonium enolates from arylacetic acid esters. These intermediates undergo enantioselective aminomethylation with in situ-formed iminium ions from hemiaminal ethers. This method achieves exceptional enantiomeric ratios (er) of 96:4 under optimized THF/4Å molecular sieves conditions [10]. Catalyst structure profoundly influences outcomes, as demonstrated by HyperBTM·HCl yielding inferior er (89:11) versus BTM·HCl [10].
Enzymatic Asymmetric Synthesis: Dual-function transaminases immobilized on hybrid nanoflower supports enable direct amination of β-keto esters. This biocatalytic route bypasses traditional resolution steps, achieving high enantioselectivity (>98% ee) for structurally analogous (S)-methyl 4-aminopentanoate hydrochloride. Engineered transaminases show adaptability toward β-amino esters with linear alkyl chains [2].
Chiral Resolution of Racemates: Industrial-scale production frequently employs diastereomeric salt crystallization using chiral resolving agents (e.g., tartaric acid derivatives). Resolution of racemic methyl 3-aminopentanoate followed by hydrochloride salt formation delivers the target (R)-enantiomer. Though technically simpler, this route suffers from inherent 50% yield limitations unless efficient racemization/recycling is implemented [1] [2].
Table 1: Catalyst Screening for Enantioselective Aminomethylation
Catalyst System | Solvent | Yield (%) | er (R:S) |
---|---|---|---|
BTM·HCl (5 mol%) | THF | 81 | 96:4 |
BTM·HBr (5 mol%) | THF | 95 | 93:7 |
HyperBTM·HCl (5 mol%) | THF | <80* | 89:11 |
Without Brønsted acid | THF | 40 | 72:28 |
BTM·HCl (5 mol%) | Toluene | ~70* | 96:4 |
**Approximate values from comparative studies [10]*
The strategic value of (R)-methyl 3-aminopentanoate hydrochloride lies in its conversion to high-value pharmacophores through chirality-retentive transformations:
Reductive Cyclization to Piperidine Scaffolds: Lithium aluminum hydride (LiAlH₄) reduction of methyl (2R)-2,5-diaminopentanoate dihydrochloride—a derivative accessible from (R)-methyl 3-aminopentanoate—yields (R)-3-aminopiperidine dihydrochloride, a linagliptin intermediate. Critical parameters include controlled addition rates (-40°C to 0°C) and anhydrous THF to suppress epimerization or over-reduction [5].
Protected Derivatives for Peptide Coupling: N-Boc protection of the β-amino group generates air-stable building blocks for solid-phase peptide synthesis (SPPS). Chiral Quest supplies (R)-N-Boc-3-amino-4-methylpentanoic acid—a structural analog—demonstrating the utility of β-amino ester derivatives in synthesizing conformationally constrained peptidomimetics [6] [7].
Antibiotic & Neuropharmacological Applications: The compound serves as a chiral synthon for modified β-lactam antibiotics and neurotransmitter analogs. Structural similarities to L-leucine methyl ester hydrochloride suggest potential GABA receptor modulation, though dedicated in vivo data remains sparse. Industrial specifications (e.g., >99.5% purity, USP/EP compliance) underscore pharmaceutical relevance [2] [8].
Optimization of synthetic routes emphasizes environmental metrics and hazard reduction without compromising enantioselectivity:
Solvent Substitution & Recovery: Patent routes frequently employ methanol, ethanol, or methyl tert-butyl ether (MTBE) for esterification, extraction, and crystallization. MTBE offers advantages over dichloromethane (DCM) due to lower bioaccumulation potential and ease of recovery via distillation. Aqueous workups utilize saturated NaCl solutions instead of heavy-metal salts [1] [5] [8].
Catalyst Immobilization & Recycling: Heterogenized transaminases on silica or polymer supports enable reuse across ≥10 reaction cycles, reducing enzyme consumption in biocatalytic routes. For organocatalysis, polystyrene-supported isothiourea catalysts are under exploration to mitigate metal contamination and simplify separation [2] [6].
Waste Stream Minimization: Industrial processes recover methanol (esterification solvent) and THF (reduction solvent) via fractional distillation (>90% recovery). Magnesium sulfate replaces sodium sulfate for drying organic extracts due to faster filtration and higher water capacity [5] [8].
Table 2: Solvent Environmental Impact Assessment in Key Steps
Process Step | Conventional Solvent | Green Alternative | Advantages |
---|---|---|---|
Esterification | Dichloromethane | Methanol/Ethanol | Biodegradable, low VOC |
Extraction | Diethyl ether | Methyl tert-butyl ether | Higher boiling point, recyclable |
Crystallization | Hexane | Ethanol/Water mixtures | Reduced flammability, non-ozone depleting |
Catalyst Reaction Medium | Toluene | 2-MethylTHF | Renewable feedstock, improved biodegradability |
Transitioning laboratory syntheses to metric-ton manufacturing introduces multifaceted challenges:
Enantiopurity Maintenance During Crystallization: Industrial crystallization must balance yield and ee. Rapid cooling induces racemization via keto-enol tautomerism in β-amino esters. Graduated cooling protocols (0.5°C/min) in ethanol/water systems yield optically pure (>99.5% ee) hydrochloride salt with ≤3% yield loss. Agglomeration during vacuum drying necessitates strict humidity control (RH <15%) [1] [5] [8].
Thermal Sensitivity in Reduction Steps: LiAlH₄-mediated reductions exhibit high exothermicity at scale. Semi-batch reactors with jacketed cooling (-30°C) and subsurface reagent addition prevent thermal runaway. Catalyst alternatives like NaBH₄/CeCl₃ are being evaluated for improved safety profiles [5].
Supply Chain & Regulatory Constraints: Chiral Quest (Suzhou) supplies GMP-grade material at 10 metric tons/day capacity, requiring stringent documentation of chiral auxiliary sources (e.g., tartaric acid provenance) and solvent residues. Impurity profiles must comply with ICH Q3D guidelines for elemental contaminants from catalysts [3] [7] [8].
Table 3: Industrial Production Specifications and Challenges
Parameter | Lab-Scale Benchmark | Industrial-Scale Challenge | Mitigation Strategy |
---|---|---|---|
Purity | ≥98% (HPLC) | Batch-to-batch consistency (>99.5%) | In-process LCMS monitoring |
Production Volume | 100 g/batch | 100–500 kg/batch | Continuous flow hydrogenation reactors |
Enantiomeric Excess | 96:4 er | >99:1 er at 99% yield | Chiral additive-assisted crystallization |
Residual Solvents | <5000 ppm | ICH Class 2 limits (e.g., MeOH <3000 ppm) | Multi-stage wiped-film evaporation |
Catalyst Residues | Not optimized | Pd <10 ppm, Li <5 ppm | Chelating resin purification |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0